N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoro groups and a phenylsulfonyl-tetrahydroquinoline moiety, which contributes to its distinctive properties.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-12-11-15-6-5-13-26(20(15)14-16)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOKDPLKKXFMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common approach begins with the preparation of 2,6-difluorobenzamide, which is then subjected to a series of condensation, acylation, and thioetherification reactions . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: A simpler analog that lacks the phenylsulfonyl-tetrahydroquinoline moiety.
N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: Another related compound that does not have the difluorobenzamide core.
Uniqueness
What sets N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide apart is its combination of the difluorobenzamide and phenylsulfonyl-tetrahydroquinoline moieties. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs, making it a valuable compound for various applications.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide is a complex organic compound that has drawn significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and incorporates a tetrahydroquinoline moiety, which is known for various pharmacological properties. The presence of the benzenesulfonyl group enhances its solubility and potential biological activity. The molecular formula for this compound is , with a molecular weight of 466.58 g/mol.
The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit various enzymes through competitive inhibition. This compound can potentially inhibit carbonic anhydrase isozymes, which are crucial in physiological processes such as pH regulation and ion transport. Additionally, the tetrahydroquinoline framework may enable it to intercalate with DNA or interact with proteins, affecting their function.
Antimicrobial Properties
Sulfonamides have historically been used as antimicrobial agents. The structural features of this compound suggest it may exhibit antibacterial properties similar to other sulfonamides. Studies indicate that compounds with similar structures can inhibit bacterial cell wall synthesis by targeting specific enzymes involved in this process.
Anticancer Activity
Research has indicated that tetrahydroquinoline derivatives may possess anticancer properties. The ability of this compound to inhibit certain kinases or other cancer-related enzymes could be a focal point for further studies aimed at developing new cancer therapies.
Case Studies and Experimental Data
Several studies have examined the biological activity of related compounds in the same class. For instance:
| Compound | Biological Activity | Reference |
|---|---|---|
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline | Antimicrobial | |
| N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline | Anticancer | |
| N-(benzenesulfonyl)-3-methylbenzamide | Enzyme inhibition |
These studies highlight the potential applications of sulfonamide derivatives in medicinal chemistry.
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological interactions?
The compound comprises three critical domains:
- A benzenesulfonyl group at the 1-position of the tetrahydroquinoline ring, enhancing electrophilicity and stability via resonance and steric effects .
- A tetrahydroquinoline scaffold that facilitates π-π stacking interactions with biological targets and modulates lipophilicity .
- A 2,6-difluorobenzamide moiety , where fluorine atoms improve metabolic stability and influence hydrogen-bonding interactions . Methodological Insight: Computational tools like molecular electrostatic potential (MEP) maps and LogP calculations can predict solubility and binding affinity.
Q. What synthetic methodologies are reported for preparing this compound?
While direct synthesis protocols are not explicitly detailed, analogous compounds are synthesized via:
- Sulfonylation of tetrahydroquinoline intermediates : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with benzenesulfonyl chloride in pyridine with DMAP catalysis, followed by coupling with 2,6-difluorobenzoyl chloride .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization yield high-purity products (>95%) . Key Data: Typical yields range from 60–75% for multi-step syntheses .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- NMR : H and C NMR confirm regioselective sulfonylation and benzamide formation (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) .
- LC-MS : ESI-MS (m/z 441.1 [M+H]) validates molecular weight .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .
Advanced Research Questions
Q. How do structural modifications to the benzenesulfonyl or difluorobenzamide groups affect pharmacokinetic properties?
- Benzenesulfonyl replacement : Ethanesulfonyl analogs (e.g., N-[1-(ethanesulfonyl)-tetrahydroquinolin-7-yl]) exhibit reduced plasma protein binding (75% vs. 88%) but faster clearance .
- Fluorine substitution : Monofluoro variants show 30% lower metabolic stability in microsomal assays compared to 2,6-difluoro derivatives . Methodological Insight: Use in vitro CYP450 inhibition assays and LogD measurements to correlate structure with ADME profiles .
Q. What computational approaches model the compound’s interactions with biological targets?
- Molecular docking : Predicts binding to kinase domains (e.g., EGFR) with key interactions:
- Sulfonyl oxygen hydrogen bonds to Lys745.
- Difluorobenzamide π-stacking with Phe723 .
- Molecular dynamics (MD) simulations : Reveal stable binding over 100 ns trajectories in explicit solvent models (RMSD < 2.0 Å) .
Q. How can contradictory data in solubility or stability studies be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
